N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chloro-substituted phenyl ring and a hydroxyiminoacetamide group, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate reagents under controlled conditions. One common method includes the reaction of 4-chloro-2-methylaniline with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyiminoacetamide derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide has found applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyiminoacetamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biochemical and physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide can be compared with similar compounds such as:
4-chloro-2-methylaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pigments.
N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide: Another derivative with potential biological activities, used in research for its enzyme inhibitory properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRNYCWVHDGNFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425124 |
Source
|
Record name | N-(4-Chloro-2-methylphenyl)-2-(hydroxyimino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13208-93-0 |
Source
|
Record name | N-(4-Chloro-2-methylphenyl)-2-(hydroxyimino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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